

A Comparative Guide to Dimethandrolone Undecanoate (DMAU) and Other Investigational Male Contraceptives

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The landscape of male contraception is undergoing a significant transformation, with several promising candidates emerging from clinical trials. This guide provides a detailed comparison of Dimethandrolone Undecanoate (DMAU), a leading oral contraceptive candidate, with other notable alternatives in development. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the efficacy, safety, and potential of these novel agents.

Mechanism of Action: Hormonal Suppression of Spermatogenesis

Dimethandrolone undecanoate (DMAU) is an experimental androgen/anabolic steroid (AAS) and progestogen medication being developed as a potential male birth control pill.^[1] It functions as a prodrug of dimethandrolone, which exhibits both androgenic and progestogenic activity.^{[1][2]} This dual action allows it to potently suppress the gonadotropic hormones, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testosterone production and spermatogenesis.^{[1][2][3]} By suppressing these hormones, DMAU effectively reduces sperm production to levels consistent with contraception.^{[4][5]}

Alternatives such as 11 β -methyl-19-nortestosterone dodecylcarbonate (11 β -MNTDC) work through a similar mechanism, acting as a modified testosterone with both androgenic and

progestogenic effects to decrease sperm production while preserving libido.^[6] Another approach involves the combination of a progestin, such as Nestorone (segesterone acetate), with testosterone in a transdermal gel. The progestin component suppresses sperm production, while the exogenous testosterone maintains normal physiological levels to support sexual function and other androgen-dependent activities.^{[7][8][9]}

In contrast, Vasalgel represents a non-hormonal approach. It is a polymer gel that is injected into the vas deferens, the tube that carries sperm, where it acts as a physical barrier to block sperm transport.^{[10][11][12]} This method does not interfere with hormone production.^[10]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials of DMAU and other investigational male contraceptives.

Table 1: Efficacy in Suppressing Sperm Production

Contraceptive Agent	Dosage and Administration	Duration of Study	Key Efficacy Endpoint	Results
Dimethandrolone Undecanoate (DMAU)	400 mg, oral, daily with food	28 days	Marked suppression of LH, FSH, and testosterone	Achieved in the majority of participants at the 400mg dose, consistent with effective contraception.[2][4][5][13][14]
11β-MNTDC	200 mg or 400 mg, oral, daily with food	28 days	Suppression of testosterone levels	Average circulating testosterone dropped to levels seen in androgen deficiency.[6]
Nestorone/Testosterone Gel	Daily transdermal application	Up to 1 year	Sperm concentration ≤ 1 million/mL	88.5% of men achieved this threshold.[15] Median time to suppression was less than 8 weeks.[7][8][16]
Vasalgel	Single intravas injection	Up to 2 years (in primates)	Prevention of conception	100% effective in preventing conception in rhesus monkeys. [10]

Table 2: Key Safety and Side Effect Profile

Contraceptive Agent	Common Side Effects	Serious Adverse Events	Notes
Dimethandrolone Undecanoate (DMAU)	Mild weight gain (3-9 pounds), mild decrease in HDL ("good") cholesterol. [1][4][14]	None reported in short-term studies. [2][17][18][19]	Generally well-tolerated. [2][20] Very few subjects reported symptoms of testosterone deficiency. [4][5][21]
11β-MNTDC	Fatigue, acne, headache, mildly decreased sex drive, mild erectile dysfunction. [6]	No serious adverse events reported. [6]	Side effects were few and mild. [6]
Nestorone/Testosterone Gel	Minimal adverse effects reported. [15]	No serious adverse events reported in early findings. [9]	Well-tolerated. [9]
Vasalgel	Minimal inflammation. [10] One case of sperm granuloma reported in primate studies. [22]	No serious adverse events reported in preclinical studies.	Non-hormonal, avoiding hormonal side effects. [10][11]

Experimental Protocols

Dimethandrolone Undecanoate (DMAU) Phase I Clinical Trial

- Study Design: A double-blind, randomized, placebo-controlled study was conducted at two academic medical centers. [2][18][19][23]
- Participants: The study enrolled 100 healthy men, aged 18 to 50 years. [4][5][24] 83 men completed the study. [4][5][14][24]
- Intervention: Participants were randomly assigned to receive DMAU at doses of 100 mg, 200 mg, or 400 mg, or a placebo. [4][5] The drug was formulated in either castor oil or powder and

administered orally once daily with food for 28 days.[4][5][19][23]

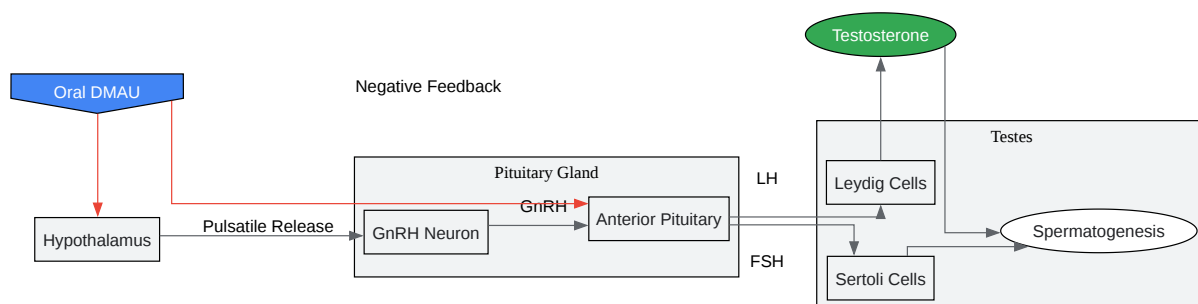
- Data Collection: Blood samples for hormone (testosterone, LH, FSH) and cholesterol testing were collected on the first and last days of the study.[4][5][14] Safety monitoring included assessments of liver and kidney function.[4][14]
- Primary Outcomes: The primary outcomes were safety and tolerability, assessed through vital signs, laboratory data, and reports of adverse events, mood, and sexual function.[2][19]
- Secondary Outcomes: Secondary outcomes included pharmacokinetic profiles and pharmacodynamic effects on serum LH, FSH, and sex hormones.[2][19]

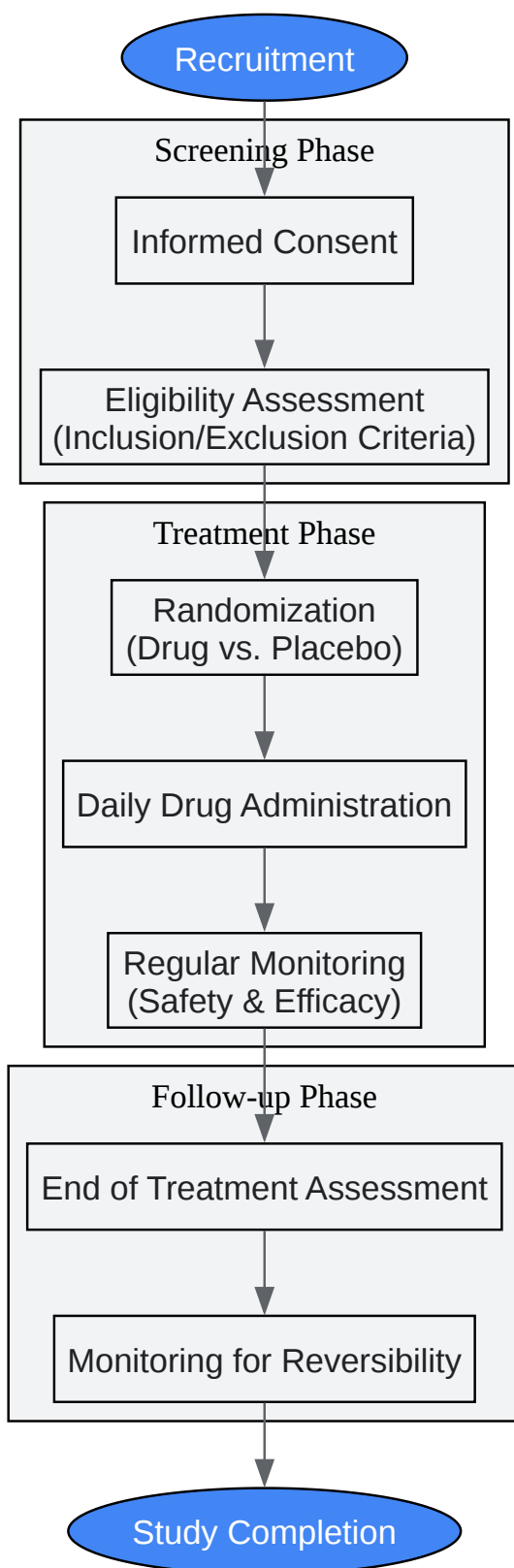
Nestorone/Testosterone Transdermal Gel Phase 2b Clinical Trial

- Study Design: An ongoing multicenter, randomized, double-blind, comparator clinical trial.[7][15]
- Participants: The study enrolled 222 healthy male volunteers.[8][16]
- Intervention: Participants self-administered a daily transdermal gel containing a combination of Nestorone (segestosterone acetate) and testosterone.[7][8][16]
- Efficacy Assessment: The primary efficacy endpoint was the suppression of sperm concentration to 1 million/mL or less.[7]
- Phases of the Study: The trial includes a screening and suppression phase, a one-year treatment phase where the gel is the sole method of contraception for the couple, and a recovery phase to monitor the return of sperm production after stopping treatment.[16]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.





Hormonal Methods		Non-Hormonal Methods		
Dimethandrolone Undecanoate (DMAU)	Nestorone/Testosterone Gel	Vasalgel	Condoms	Vasectomy
Oral Pill Hormonal Reversible	Topical Gel Hormonal Reversible	Intravas Injection Non-Hormonal Potentially Reversible	Barrier Method Non-Hormonal Reversible	Surgical Procedure Non-Hormonal Largely Irreversible

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